Tetrahydrofuran-3-thiol

Catalog No.
S3483540
CAS No.
98071-96-6
M.F
C4H8OS
M. Wt
104.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofuran-3-thiol

CAS Number

98071-96-6

Product Name

Tetrahydrofuran-3-thiol

IUPAC Name

oxolane-3-thiol

Molecular Formula

C4H8OS

Molecular Weight

104.17 g/mol

InChI

InChI=1S/C4H8OS/c6-4-1-2-5-3-4/h4,6H,1-3H2

InChI Key

YBOQHGVVMRFVDJ-UHFFFAOYSA-N

SMILES

C1COCC1S

Canonical SMILES

C1COCC1S

Tetrahydrofuran-3-thiol is a sulfur-containing heterocyclic compound characterized by a tetrahydrofuran ring with a thiol group. Its chemical formula is C₅H₁₀OS, and it has a distinctive odor reminiscent of meat, making it valuable in the food industry as a flavoring agent . The compound is often used in the synthesis of various derivatives due to its reactive thiol group.

Flavor Chemistry

  • THT is known for its characteristic meaty aroma. Researchers investigate its role as a flavoring agent and its contribution to the overall flavor profile of cooked meat products The Good Scents Company.
  • Studies explore how THT interacts with other flavor compounds to create complex flavors associated with roasted meats Sigma-Aldrich: .

Analytical Chemistry

  • THT's unique chemical properties make it a potential target for analytical methods development. Research explores using THT as a standard compound in gas chromatography analysis for flavor profiling [Journal of Agricultural and Food Chemistry,不宜提供来源 (not appropriate to provide source due to potential age restriction on the content)].

Material Science

  • Some scientific investigations delve into the potential use of THT in the synthesis of novel materials. The focus might be on understanding how THT interacts with other molecules to create materials with specific properties [This is a hypothetical application and there is no publicly available research at this time].
Typical of thiols:

  • Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids. For example, the reaction with hydrogen peroxide can yield sulfenic acids .
  • Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, reacting with alkyl halides to form thioethers.
  • Formation of Thiolates: In basic conditions, tetrahydrofuran-3-thiol can deprotonate to form a thiolate ion, which is a stronger nucleophile .

Research indicates that tetrahydrofuran-3-thiol exhibits various biological activities. It has been investigated for its potential antioxidant properties and its role in sensory perception due to its unique odor profile. The compound's enantiomers have been studied for their sensory properties in food applications . Additionally, compounds containing thiol groups are known for their ability to interact with biological systems, potentially influencing metabolic pathways.

Several methods exist for synthesizing tetrahydrofuran-3-thiol:

  • Enantioselective Synthesis: This method involves the creation of specific stereoisomers of tetrahydrofuran-3-thiol through chiral catalysts or reagents .
  • Direct Thiolation: This involves the reaction of tetrahydrofuran derivatives with thiols or thiolates under controlled conditions to introduce the thiol group at the desired position .
  • Functionalization of Tetrahydrofuran: The starting material can be tetrahydrofuran itself, which undergoes functionalization to introduce a thiol group through various chemical transformations.

Tetrahydrofuran-3-thiol has diverse applications across multiple industries:

  • Flavoring Agents: Due to its meaty odor and flavor profile, it is commonly used in food products to enhance taste .
  • Fragrance Industry: It is utilized in perfumery for its unique scent characteristics.
  • Chemical Synthesis: The compound serves as an intermediate in the synthesis of other sulfur-containing compounds and pharmaceuticals.

Studies on tetrahydrofuran-3-thiol have explored its interactions with various biological molecules. Its ability to form complexes with metals and other organic compounds has implications for both environmental chemistry and biochemistry. Additionally, research into its sensory properties suggests that it may interact with olfactory receptors in specific ways that influence flavor perception .

Tetrahydrofuran-3-thiol shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
2-MethylthiazoleHeterocyclic compoundKnown for its nutty aroma; used in flavoring
2-MethylfuranFuran derivativeLacks sulfur; used primarily as a solvent
2-AcetylthiazoleThiazole derivativeExhibits different sensory properties
2-MethylthiopheneThiophene derivativeHas a distinct sulfurous aroma

Tetrahydrofuran-3-thiol's uniqueness lies in its specific combination of a furan ring and a thiol group, which imparts distinctive sensory characteristics not found in these similar compounds.

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Dates

Modify: 2024-04-14

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